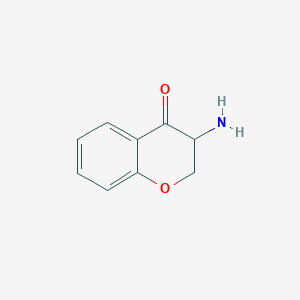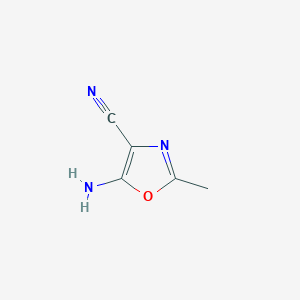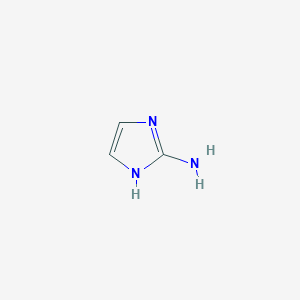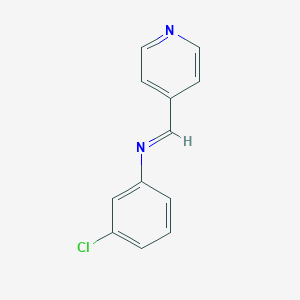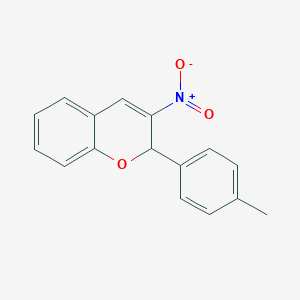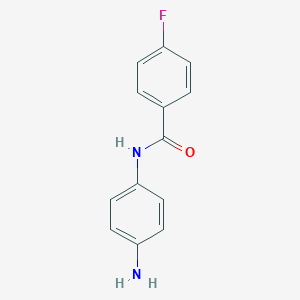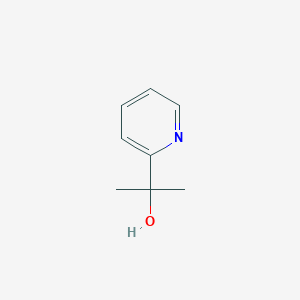
2-(Pyridin-2-yl)propan-2-ol
Übersicht
Beschreibung
“2-(Pyridin-2-yl)propan-2-ol” is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 . It is also known by its IUPAC name "2-(2-pyridinyl)-2-propanol" . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of “2-(Pyridin-2-yl)propan-2-ol” and its derivatives has been reported in several studies . For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized, and their biological activities were evaluated . Another study reported a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates using easily accessible N-hetaryl ureas and alcohols .Molecular Structure Analysis
The molecular structure of “2-(Pyridin-2-yl)propan-2-ol” has been analyzed in several studies . For example, a new type of rod-like Mn12 metal cluster, where the ligand (dmhmpH) is 2-(pyridin-2-yl)propan-2-ol, was synthesized .Chemical Reactions Analysis
The chemical reactions involving “2-(Pyridin-2-yl)propan-2-ol” have been studied . For instance, a study showed that the reaction proceeds through the intermediate formation of hetaryl isocyanates .Physical And Chemical Properties Analysis
“2-(Pyridin-2-yl)propan-2-ol” has a density of 1.1±0.1 g/cm3, a boiling point of 226.8±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 49.0±3.0 kJ/mol and a flash point of 91.0±20.4 °C .Wissenschaftliche Forschungsanwendungen
Trypanocidal Activity : A study synthesized a series of compounds including derivatives of 2-(Pyridin-2-yl)propan-2-ol, which exhibited trypanocidal activity against Trypanosoma cruzi, the parasite causing Chagas disease. However, the study noted that some compounds demonstrated severe host cell toxicity (Balfour et al., 2017).
Metabolism Studies : Research on the metabolism of 1-furan-2-yl-3-pyridin-2-yl-propenone (a related compound) in rat liver identified 2-(Pyridin-2-yl)propan-2-ol as a metabolite, highlighting its role in biological processes (Lee et al., 2006).
Molecular Aggregation Studies : A study on the aggregation of molecules in liquid pyridine and its solutions found that 2-(Pyridin-2-yl)propan-2-ol was involved in the formation of hydrogen-bonded aggregates (Tukhvatullin et al., 2010).
α1 Receptor Antagonistic Activity : Research aimed at synthesizing derivatives of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol, related to 2-(Pyridin-2-yl)propan-2-ol, indicated potential α1 receptor antagonistic activity (Hon, 2013).
Complexation to Cadmium(II) : A study on the reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine, related to 2-(Pyridin-2-yl)propan-2-ol, investigated its complexation to Cadmium(II), showing potential applications in coordination chemistry (Hakimi et al., 2013).
Asymmetric Synthesis of Pyridine-β-nitroalcohols : Another study demonstrated the use of dynamic nitroaldol systems, including 2-nitro-1-(pyridine-4-yl)propan-1-ol (a derivative of 2-(Pyridin-2-yl)propan-2-ol), for the diastereoselective crystallization process, leading to asymmetric synthesis (Angelin et al., 2010).
Phosphate Diester Hydrolysis : Research on Zn(II) complexes with alkoxide pendants, including 2-(Pyridin-2-yl)propan-2-ol, highlighted their activity in catalyzing the hydrolysis of bis(p-nitrophenyl)phosphate, an important reaction in biochemistry (Zhang & Liang, 2006).
Wirkmechanismus
Target of Action
It has been used in the synthesis of novel heterocyclic compounds with potential biological activities .
Mode of Action
It has been used as a ligand in the formation of manganese complexes for oxygen-evolution catalysis
Biochemical Pathways
It has been involved in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which were evaluated for their anti-fibrotic activities .
Action Environment
The compound is typically stored in an inert atmosphere at room temperature .
Eigenschaften
IUPAC Name |
2-pyridin-2-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-8(2,10)7-5-3-4-6-9-7/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZJNRNNOOBBDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381291 | |
| Record name | 2-(Pyridin-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yl)propan-2-ol | |
CAS RN |
37988-38-8 | |
| Record name | α,α-Dimethyl-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37988-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Pyridin-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is there interest in using manganese complexes with ligands like 2-(pyridin-2-yl)propan-2-ol for oxygen evolution catalysis?
A1: Manganese is an abundant and inexpensive metal that plays a crucial role in the natural process of water oxidation in photosynthesis. [, ] Therefore, researchers are exploring manganese complexes as potential catalysts for artificial photosynthesis and sustainable energy applications. 2-(Pyridin-2-yl)propan-2-ol and similar ligands offer a combination of nitrogen and oxygen donor atoms, creating a favorable environment for stabilizing high-valent manganese species, which are believed to be crucial intermediates in the oxygen evolution reaction.
Q2: How does the structure of the ligand influence the catalytic activity of the manganese complex?
A2: The study by [] compared three ligands with varying structures, all containing pyridine alkoxide moieties: 2-(pyridin-2-yl)propan-2-ol, 2,2'-(pyridine-2,6-diyl)bis(propan-2-ol), and 2-[(2,2'-bipyridin)-6-yl]propan-2-ol. Interestingly, only the manganese complex with 2-[(2,2'-bipyridin)-6-yl]propan-2-ol showed significant oxygen evolution activity when using Oxone as the oxidant. This suggests that the specific arrangement of nitrogen and oxygen donor atoms, as well as the overall rigidity of the ligand, play a significant role in dictating the catalytic performance. Further research is needed to fully understand the structure-activity relationship and optimize ligand design for enhanced catalytic efficiency.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



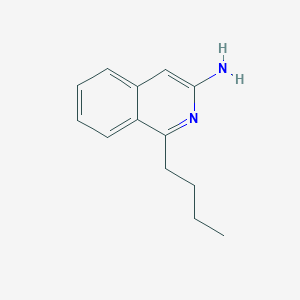
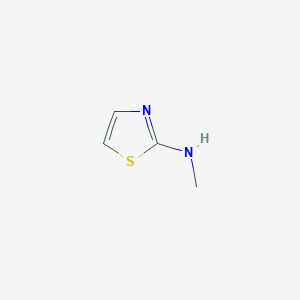

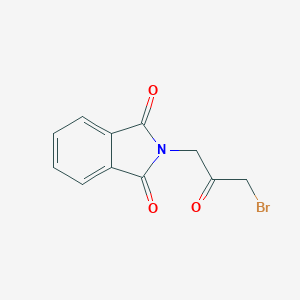
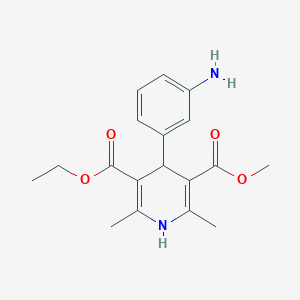
![Tetrazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B183946.png)
